3-(4-Cyanophenoxymethyl)benzoic acid
Overview
Description
3-(4-Cyanophenoxymethyl)benzoic acid is an organic compound with the molecular formula C15H11NO3 and a molecular weight of 253.26 g/mol . It is characterized by the presence of a benzoic acid moiety substituted with a cyanophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenoxymethyl)benzoic acid typically involves the reaction of 4-cyanophenol with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-cyanophenol reacts with 3-(chloromethyl)benzoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Carboxylate salts.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Cyanophenoxymethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The cyanophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenol: Shares the cyanophenoxy group but lacks the benzoic acid moiety.
3-(Chloromethyl)benzoic acid: Contains the benzoic acid moiety but has a chloromethyl group instead of the cyanophenoxy group.
4-Methoxybenzoic acid: Similar benzoic acid structure with a methoxy group instead of the cyanophenoxy group.
Uniqueness
3-(4-Cyanophenoxymethyl)benzoic acid is unique due to the combination of the cyanophenoxy and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-cyanophenoxy)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFDFDUGHYYIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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